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Abstract
(+)-Nootkatone is a high-value sesquiterpenoid prized for its characteristic grapefruit aroma

and flavor, with applications in the food, fragrance, and pharmaceutical industries. Traditional

extraction from plants is inefficient and costly. This document provides a comprehensive

overview and detailed protocols for the microbial production of (+)-nootkatone using

metabolically engineered Saccharomyces cerevisiae. By leveraging the yeast's native

mevalonate (MVA) pathway and introducing heterologous enzymes, a robust and sustainable

platform for nootkatone biosynthesis can be established. These notes cover strain

construction, fermentation, product extraction, and quantification.

Introduction
Saccharomyces cerevisiae is an ideal host for producing valuable terpenoids due to its well-

characterized genetics, robustness in industrial fermentations, and the presence of the

endogenous MVA pathway, which synthesizes the universal sesquiterpene precursor farnesyl

pyrophosphate (FPP). The biosynthesis of (+)-nootkatone from FPP is a three-step enzymatic

process that can be heterologously expressed in yeast. This involves the conversion of FPP to

(+)-valencene, followed by two oxidation steps to yield (+)-nootkatone. Metabolic engineering
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strategies are crucial to enhance the flux towards FPP and efficiently channel it to the final

product.

Biosynthetic Pathway and Metabolic Engineering
Strategies
The production of (+)-nootkatone in S. cerevisiae is achieved by introducing a heterologous

three-enzyme pathway. The metabolic engineering strategies focus on increasing the precursor

supply and expressing robust enzymes for the conversion steps.

The biosynthetic pathway for (+)-nootkatone in engineered S. cerevisiae begins with the

central metabolite acetyl-CoA and proceeds through the MVA pathway to produce FPP. The

heterologous pathway then converts FPP to (+)-nootkatone.

FPP to (+)-Valencene: FPP is converted to (+)-valencene by a (+)-valencene synthase (VS).

A commonly used and effective enzyme is CnVS from Callitropsis nootkatensis.

(+)-Valencene to β-Nootkatol: (+)-Valencene is hydroxylated to form β-nootkatol. This

reaction is catalyzed by a cytochrome P450 monooxygenase (P450). A frequently used P450

is the premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus, often co-expressed

with a cytochrome P450 reductase (CPR), such as ATR1 from Arabidopsis thaliana, to

ensure efficient electron transfer.

β-Nootkatol to (+)-Nootkatone: The final oxidation of β-nootkatol to (+)-nootkatone is

carried out by a dehydrogenase. Short-chain dehydrogenase/reductase (SDR) family

enzymes, such as ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis, have

proven effective.[1][2]

To increase the production of (+)-nootkatone, several metabolic engineering strategies are

employed:

Enhancing the MVA Pathway:

Overexpression of a truncated form of HMG-CoA reductase (tHMG1), the rate-limiting

enzyme of the MVA pathway.
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Overexpression of the FPP synthase (ERG20). To further channel FPP towards

valencene, ERG20 can be fused to the valencene synthase (CnVS).[1][2]

Reducing Competing Pathways:

Downregulation of the squalene synthase (ERG9), which diverts FPP to ergosterol

biosynthesis.[1][2]

Optimizing Enzyme Expression:

Codon optimization of heterologous genes for expression in S. cerevisiae.

Screening for and expressing highly active enzyme variants.
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Caption: Nootkatone biosynthetic pathway in engineered S. cerevisiae.

Quantitative Data Summary
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The following tables summarize the production of (+)-valencene and (+)-nootkatone in

engineered S. cerevisiae from various studies.

Table 1: Production of (+)-Valencene in Engineered S. cerevisiae

Strain Engineering
Strategy

Fermentation Scale Titer (mg/L) Reference

Overexpression of

CnVS, ERG20 fusion,

tHMG1, and

downregulation of

ERG9

Shake Flask 217.95 [1][2]

Gene screening,

protein engineering,

and pathway

optimization

Fed-batch 16,600 [3]

Table 2: Production of (+)-Nootkatone in Engineered S. cerevisiae

Strain Engineering
Strategy

Fermentation Scale Titer (mg/L) Reference

Overexpression of

CnVS, HPO, ZSD1,

and MVA pathway

engineering

Shake Flask 59.78 [1][2]

Multicopy integration

of tHMG1 and

ERG20-CnVS fusion

Shake Flask 85.43 [4][5]

Multicopy integration

of tHMG1 and

ERG20-CnVS fusion

Fed-batch Bioreactor 804.96 [4][5]

Probing synergistic

ratio of P450/CPR
Fed-batch Bioreactor 1,020 [6][7]
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Experimental Protocols
Protocol 1: Construction of Nootkatone-Producing S.
cerevisiae Strain
This protocol outlines the general steps for constructing a yeast strain capable of producing

nootkatone. This involves cloning the necessary genes into yeast expression vectors and

transforming them into a suitable host strain.

Materials:

S. cerevisiae host strain (e.g., W303-1A or CEN.PK2-1C)

Yeast expression vectors (e.g., pRS series with different auxotrophic markers)

Genes to be expressed (codon-optimized for S. cerevisiae):

(+)-Valencene synthase (CnVS)

Cytochrome P450 monooxygenase (HPO)

Cytochrome P450 reductase (ATR1)

Dehydrogenase (ZSD1 or ABA2)

Truncated HMG-CoA reductase (tHMG1)

FPP synthase (ERG20)

Restriction enzymes, T4 DNA ligase, or Gibson Assembly/T5 exonuclease-dependent

assembly kits

E. coli DH5α for plasmid propagation

LB medium and appropriate antibiotics

YPD and selective YNB media

Lithium acetate, PEG 3350, single-stranded carrier DNA for yeast transformation
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Procedure:

Gene Synthesis and Cloning:

1. Synthesize the coding sequences of CnVS, HPO, ATR1, ZSD1/ABA2, tHMG1, and

ERG20, with codon optimization for S. cerevisiae.

2. Clone each gene into a yeast expression vector under the control of a strong promoter

(e.g., PTEF1 or PGAL1) and a terminator (e.g., TCYC1). Use different auxotrophic

markers for each plasmid to allow for co-transformation and selection. For multi-gene

expression from a single plasmid, construct expression cassettes in tandem.

3. For gene fusions (e.g., ERG20-CnVS), use a flexible linker sequence (e.g., (GGGGS)n)

between the coding sequences.

4. Verify the constructs by restriction digestion and sequencing.

Yeast Transformation (Lithium Acetate Method):

1. Inoculate a single colony of the S. cerevisiae host strain into 5 mL of YPD medium and

grow overnight at 30°C with shaking.

2. Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to

an OD600 of 0.6-0.8.

3. Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100

mM lithium acetate (LiAc).

4. Incubate for 15 minutes at 30°C.

5. In a microfuge tube, mix 100 µL of the yeast suspension with 240 µL of 50% (w/v) PEG

3350, 36 µL of 1 M LiAc, 25 µL of single-stranded carrier DNA (2 mg/mL), and 1-5 µg of

plasmid DNA.

6. Vortex and incubate at 30°C for 30 minutes.

7. Heat shock at 42°C for 15-20 minutes.
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8. Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.

9. Plate 100-200 µL of the cell suspension onto selective YNB agar plates lacking the

appropriate auxotrophic nutrients.

10. Incubate at 30°C for 2-4 days until colonies appear.

Verification of Transformants:

1. Pick individual colonies and perform colony PCR to verify the integration of the expression

cassettes.

2. Confirm protein expression by Western blotting if antibodies are available, or proceed

directly to functional analysis by fermentation.

Protocol 2: Fed-Batch Fermentation for Nootkatone
Production
This protocol describes a fed-batch fermentation process to achieve high cell density and

increased nootkatone production.

Materials:

Engineered S. cerevisiae strain

Batch medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone, 1.3 g (NH4)2SO4,

6.0 g KH2PO4, 0.5 g MgSO4·7H2O, 1 mL trace metal solution, 1 mL vitamin solution.

Feeding medium (per liter): 500 g glucose, 20 g yeast extract, 40 g peptone.

n-Dodecane (for in-situ product extraction)

Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO).

Procedure:

Inoculum Preparation:
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1. Inoculate a single colony of the engineered strain into 10 mL of YPD medium and grow

overnight at 30°C, 200 rpm.

2. Transfer the overnight culture to 200 mL of YPD in a 1 L flask and grow for 18-24 hours at

30°C, 200 rpm.

Bioreactor Setup and Batch Phase:

1. Prepare 3 L of batch medium in the bioreactor and sterilize.

2. Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.2.

3. Set the fermentation parameters: Temperature = 30°C, pH = 5.5 (controlled with NH4OH

and H3PO4), aeration = 1 vvm, and agitation to maintain DO above 30%.

4. Run in batch mode until the initial glucose is nearly depleted (typically 12-16 hours),

indicated by a sharp increase in DO.

Fed-Batch Phase:

1. After the batch phase, add 10% (v/v) n-dodecane to the bioreactor to create an organic

overlay for nootkatone capture.

2. Start the feeding of the concentrated feeding medium. An exponential feeding strategy is

often used to maintain a constant specific growth rate (e.g., 0.1 h-1). The feed rate (F) can

be calculated as: F(t) = (µ / YX/S) * X0V0 * eµt / Sf, where µ is the desired specific growth

rate, YX/S is the biomass yield on substrate, X0 and V0 are the initial biomass

concentration and volume at the start of the feed, t is time, and Sf is the substrate

concentration in the feed. Alternatively, a simpler constant or step-wise feeding strategy

can be employed.

3. Continue the fermentation for 96-120 hours.

Sampling and Monitoring:

1. Take samples periodically to measure cell density (OD600), glucose concentration, and

nootkatone production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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